(2S,5S)-2,5-Dimethylpyrrolidin-1-amine: A Technical Guide for Advanced Synthesis
(2S,5S)-2,5-Dimethylpyrrolidin-1-amine: A Technical Guide for Advanced Synthesis
Foreword: The Architectural Elegance of Chiral Pyrrolidines
The pyrrolidine ring is a privileged scaffold in modern chemistry, forming the core of numerous pharmaceuticals, natural products, and high-performance organocatalysts.[1] Its conformational rigidity and the stereochemical information embedded within its substituted forms offer a powerful tool for controlling the three-dimensional architecture of molecules. Among these, C₂-symmetric 2,5-disubstituted pyrrolidines, such as the (2S,5S)-2,5-dimethylpyrrolidine backbone, have garnered significant attention for their exceptional ability to induce stereoselectivity in a wide array of chemical transformations. This guide focuses on a specific, yet highly valuable derivative: (2S,5S)-2,5-Dimethylpyrrolidin-1-amine (CAS Number 1207628-53-2). While specific literature on this N-aminated derivative is nascent, this document will synthesize foundational knowledge of the parent pyrrolidine with established principles of N-amination and its applications, providing researchers with a robust framework for its utilization in drug discovery and asymmetric synthesis.
Core Molecular Attributes
(2S,5S)-2,5-Dimethylpyrrolidin-1-amine is a chiral diamine built upon the trans-2,5-dimethylpyrrolidine framework. The defining feature is the N-amino group, which introduces a nucleophilic nitrogen with a lone pair of electrons, poised for further functionalization or direct participation in catalytic cycles.
| Property | Value | Source |
| CAS Number | 1207628-53-2 | - |
| Molecular Formula | C₆H₁₄N₂ | Calculated |
| Molecular Weight | 114.19 g/mol | Calculated |
| Parent Compound | (2S,5S)-2,5-Dimethylpyrrolidine | [2][3] |
| Parent CAS | 117968-50-0 | [2] |
| Parent MW | 99.17 g/mol | [2][4] |
Note: Experimental physicochemical properties for (2S,5S)-2,5-Dimethylpyrrolidin-1-amine are not widely reported. Properties are largely inferred from the parent compound and related structures.
Figure 1: Structure of (2S,5S)-2,5-Dimethylpyrrolidin-1-amine.
Synthesis Strategies: From Parent Scaffold to N-Amine
The synthesis of (2S,5S)-2,5-Dimethylpyrrolidin-1-amine is predicated on the efficient construction of its chiral pyrrolidine core, followed by a selective N-amination step.
Asymmetric Synthesis of the (2S,5S)-2,5-Dimethylpyrrolidine Core
The stereoselective synthesis of the trans-2,5-dimethylpyrrolidine scaffold is a well-established field, leveraging various asymmetric strategies. A common and effective approach involves the intramolecular cyclization of a chiral precursor. One such method is the Hofmann-Löffler-Freytag reaction, which can be rendered enantioselective through the use of a chiral catalyst, such as a copper complex.[5] This reaction proceeds via a radical mechanism, where a 1,5-hydrogen atom transfer (HAT) is followed by cyclization to form the pyrrolidine ring.[5]
Biocatalytic methods also present a powerful avenue for the synthesis of chiral pyrrolidines.[6][7] Engineered enzymes, such as cytochrome P411 variants, can catalyze the intramolecular C(sp³)–H amination of aliphatic azides with high enantioselectivity.[6][7][8] This approach offers a green and efficient alternative to traditional chemical methods.
Figure 2: General synthetic workflow.
Protocol: N-Amination of the Pyrrolidine Core
Materials:
-
(2S,5S)-2,5-Dimethylpyrrolidine
-
Hydroxylamine-O-sulfonic acid
-
Sodium hydroxide (NaOH)
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, dissolve (2S,5S)-2,5-dimethylpyrrolidine (1.0 eq) in a minimal amount of water and cool the solution to 0 °C in an ice bath.
-
Base Addition: Slowly add a solution of sodium hydroxide (1.1 eq) in water to the stirred pyrrolidine solution, maintaining the temperature at 0 °C. The causality here is to deprotonate a portion of the pyrrolidinium salt that may form, ensuring the amine is in its free base form for subsequent reaction.
-
Aminating Agent Addition: In a separate flask, dissolve hydroxylamine-O-sulfonic acid (1.2 eq) in water. Add this solution dropwise to the cold pyrrolidine solution over 30 minutes. The slow addition is critical to control the exotherm of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by thin-layer chromatography (TLC) or GC-MS by observing the disappearance of the starting pyrrolidine.
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench any unreacted aminating agent with a saturated solution of sodium sulfite. Basify the solution to pH > 12 with concentrated NaOH.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). The use of a less polar solvent like diethyl ether is chosen to selectively extract the N-amino pyrrolidine product.
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel.
Self-Validation: The success of the synthesis can be validated by obtaining ¹H and ¹³C NMR spectra, as well as mass spectrometry data, of the purified product. The expected spectra would show the characteristic peaks for the dimethylpyrrolidine core, along with signals corresponding to the NH₂ group.
Applications in Asymmetric Catalysis
The true value of (2S,5S)-2,5-Dimethylpyrrolidin-1-amine lies in its potential as a chiral organocatalyst. The presence of the N-amino group allows for the in-situ formation of a chiral hydrazone or enamine, which can then participate in a variety of asymmetric transformations. Chiral pyrrolidine-containing organocatalysts are known to be highly effective in reactions such as Michael additions, aldol reactions, and Mannich reactions.[9][10]
The N-amino functionality in the target molecule provides a unique handle for creating novel bifunctional catalysts. For instance, the primary amine can be further derivatized with a hydrogen-bond donor group, creating a catalyst that can activate both the nucleophile and the electrophile in a stereocontrolled manner.
Figure 3: Postulated catalytic cycle in an asymmetric Michael addition.
Safety and Handling
As with any amine-containing compound, (2S,5S)-2,5-Dimethylpyrrolidin-1-amine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The parent compound, 2,5-dimethylpyrrolidine, is classified as a flammable liquid and can cause skin and eye irritation.[4] It is reasonable to assume that the N-amino derivative will have a similar hazard profile.
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry place.
In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion and Future Outlook
(2S,5S)-2,5-Dimethylpyrrolidin-1-amine represents a promising, yet underexplored, chiral building block and potential organocatalyst. Its synthesis, accessible from the well-established (2S,5S)-2,5-dimethylpyrrolidine core, opens the door to a new class of chiral catalysts. The unique N-amino functionality provides a versatile handle for further derivatization, enabling the rational design of catalysts for a wide range of asymmetric transformations. As the demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries continues to grow, the exploration of novel chiral scaffolds like (2S,5S)-2,5-Dimethylpyrrolidin-1-amine will undoubtedly play a crucial role in advancing the frontiers of asymmetric synthesis.
References
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Zhang, W., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link][6]
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Zhang, W., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. eScholarship, University of California. [Link][7]
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Laohapaisan, A., Roy, A., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Chem. [Link][5]
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Das, S., et al. (2025). Selective Chiral Diamine-bisoxazoline Iron(II) Catalysts for Pyrrolidine Formation via Intramolecular C(sp3)–H Amination of Aliphatic Azides. Journal of the American Chemical Society. [Link][8]
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PubChem. (2S,5S)-2,5-Dimethylpyrrolidine. National Center for Biotechnology Information. [Link][2]
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ResearchGate. (n.d.). Results obtained using chiral pyrrolidine-containing organocatalysts in the asymmetric addition of aldehydes to nitroalkenes leading to nitroaldehydes 2. [Link][9]
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White Rose Research Online. (n.d.). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. [Link][11]
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National Center for Biotechnology Information. (n.d.). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PubMed Central. [Link][12]
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National Institutes of Health. (n.d.). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. [Link][13]
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MDPI. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link][10]
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Royal Society of Chemistry. (n.d.). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. [Link][14]
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PubChem. 2,5-Dimethylpyrrolidine. National Center for Biotechnology Information. [Link][4]
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Global Substance Registration System. (n.d.). 2,5-DIMETHYLPYRROLIDINE, (2S,5S)-. [Link][3]
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